N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide
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Overview
Description
N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a benzimidazole ring fused with a pyrimidine ring, making it a unique and potentially valuable compound in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-methylphenylamine and 2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid, while reduction may yield N-(4-methylphenyl)-2-(2-hydroxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and properties.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with fused ring structures, such as:
- N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-3-yl)acetamide
- N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-3-yl)propionamide
Uniqueness
The uniqueness of N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties. These properties may make it more suitable for certain applications compared to similar compounds.
Properties
Molecular Formula |
C19H18N4O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-3-yl)acetamide |
InChI |
InChI=1S/C19H18N4O2/c1-12-6-8-14(9-7-12)20-17(24)10-13-11-23-16-5-3-2-4-15(16)21-19(23)22-18(13)25/h2-9,13H,10-11H2,1H3,(H,20,24)(H,21,22,25) |
InChI Key |
HJXVPAOKWDRIRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2CN3C4=CC=CC=C4N=C3NC2=O |
Origin of Product |
United States |
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